molecular formula C12H18Cl2N2 B14454956 N~2~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine CAS No. 74473-98-6

N~2~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine

Katalognummer: B14454956
CAS-Nummer: 74473-98-6
Molekulargewicht: 261.19 g/mol
InChI-Schlüssel: NBDLTCSUINNOMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethane-1,2-diamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine typically involves the reaction of 3,4-dichloroaniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through additional reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

N~2~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N2-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other dichlorophenyl derivatives and ethane-1,2-diamine analogs. Examples include:

Uniqueness

N~2~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine is unique due to its specific chemical structure, which imparts distinct properties and reactivity.

Eigenschaften

CAS-Nummer

74473-98-6

Molekularformel

C12H18Cl2N2

Molekulargewicht

261.19 g/mol

IUPAC-Name

N-(3,4-dichlorophenyl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C12H18Cl2N2/c1-3-16(4-2)8-7-15-10-5-6-11(13)12(14)9-10/h5-6,9,15H,3-4,7-8H2,1-2H3

InChI-Schlüssel

NBDLTCSUINNOMN-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCNC1=CC(=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.